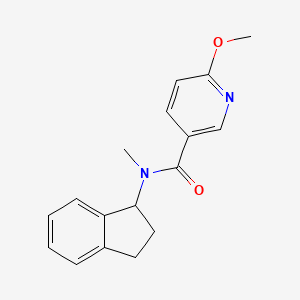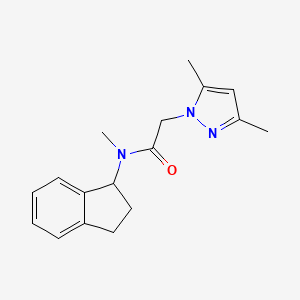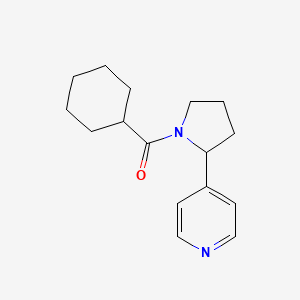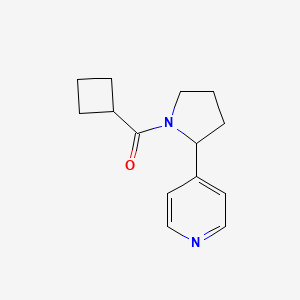
Cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the class of pyrrolidine derivatives and has a unique chemical structure that makes it an interesting target for researchers.
作用机制
The mechanism of action of Cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is complex and involves multiple pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also acts as a modulator of certain receptors, including the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone are diverse and depend on the specific application. In cancer research, the compound has been shown to induce cell death and inhibit tumor growth. In inflammation research, it has been found to reduce the production of inflammatory mediators and alleviate symptoms of inflammation. In neurological research, it has been shown to modulate the activity of certain neurotransmitters and improve cognitive function.
实验室实验的优点和局限性
Cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for certain targets. It also has good solubility and stability, which makes it easy to handle and store. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for research on Cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One potential direction is the development of new derivatives with improved potency and selectivity for specific targets. Another direction is the exploration of novel applications in fields such as neuroscience, immunology, and infectious diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential interactions with other drugs and compounds.
In conclusion, Cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a promising compound with a wide range of potential applications in scientific research. Its unique chemical structure and potent activity make it an interesting target for drug discovery and medicinal chemistry. Further research is needed to fully explore its potential and develop new derivatives with improved properties.
合成方法
The synthesis of Cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be achieved using various methods. One of the most commonly used methods involves the reaction of pyrrolidine and pyridine with cyclobutanone in the presence of a suitable reagent. This reaction results in the formation of the desired compound with high yield and purity.
科学研究应用
Cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to act as a potent inhibitor of certain enzymes and receptors that are involved in the development and progression of these diseases.
属性
IUPAC Name |
cyclobutyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(12-3-1-4-12)16-10-2-5-13(16)11-6-8-15-9-7-11/h6-9,12-13H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAWQMRTXSVVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



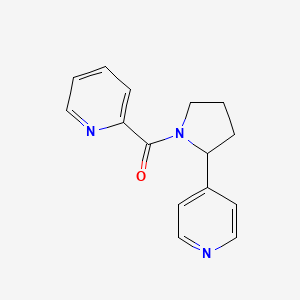


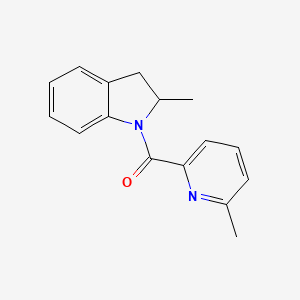
![1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)
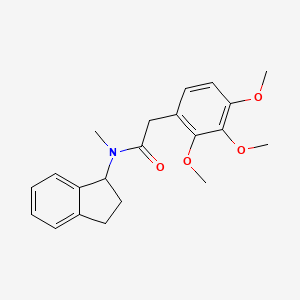

![1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493492.png)
